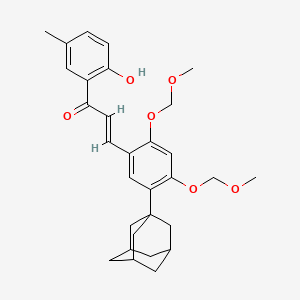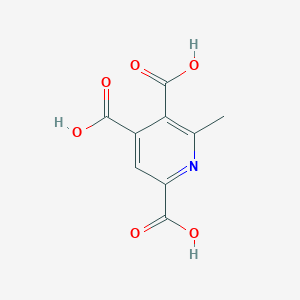![molecular formula C8H14O3 B11938617 (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol CAS No. 90370-97-1](/img/structure/B11938617.png)
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure allows for interesting chemical reactivity and the possibility of forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This method allows for the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dimethanol groups.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in place of the oxygen bridge.
Bicyclo[2.1.1]hexane: A smaller bicyclic compound with different reactivity.
Uniqueness: (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol is unique due to its specific structure, which includes an oxygen bridge and two hydroxyl groups. This structure imparts unique chemical reactivity and potential for forming a wide range of derivatives, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90370-97-1 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H14O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h5-10H,1-4H2 |
InChI-Schlüssel |
PTJQDBOAZMCIMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(C1O2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


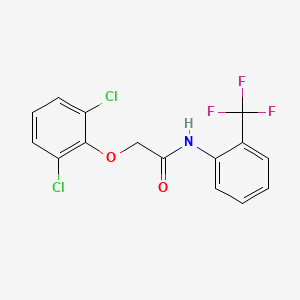
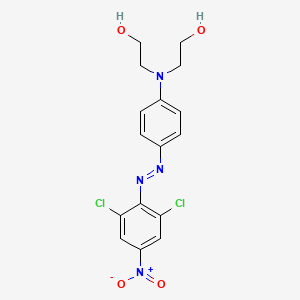

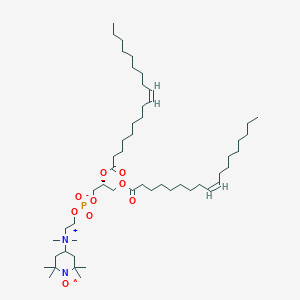

![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)


![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)
![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)

